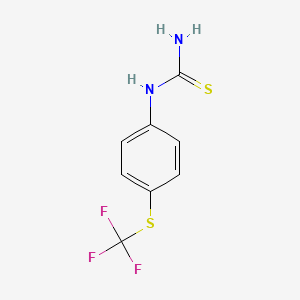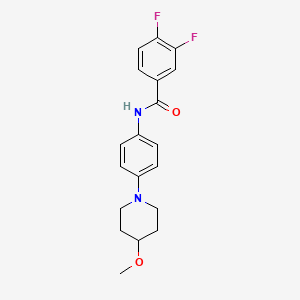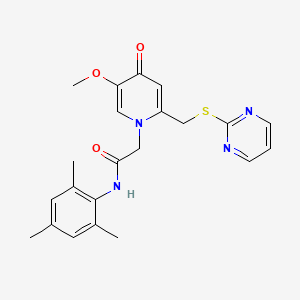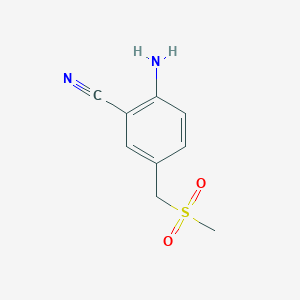
1-(2,2-difluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-difluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a pyrazole derivative that has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
科学的研究の応用
1-(2,2-difluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole has been studied for its potential applications in various fields of research. One of the main applications is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. This compound has been shown to have potent activity against certain types of cancer cells and has been studied as a potential anticancer agent. It has also been studied for its potential as a therapeutic agent for other diseases, such as Alzheimer's disease.
作用機序
The mechanism of action of 1-(2,2-difluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects and has been studied for its potential as a therapeutic agent for inflammatory diseases. Additionally, it has been shown to have neuroprotective effects and has been studied for its potential as a therapeutic agent for neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 1-(2,2-difluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole is its potent activity against cancer cells. This makes it a valuable tool for studying cancer cell biology and for developing new anticancer therapies. Additionally, its anti-inflammatory and neuroprotective effects make it a valuable tool for studying inflammatory and neurodegenerative diseases.
One of the main limitations of this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on certain types of cells, which may limit its usefulness in certain types of experiments. Additionally, its mechanism of action is not fully understood, which may limit its usefulness in certain types of studies.
将来の方向性
There are several future directions for research on 1-(2,2-difluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole. One direction is to further study its mechanism of action and to identify its molecular targets. This will help to better understand its potential therapeutic applications and to develop more specific and effective therapies. Another direction is to study its potential as a therapeutic agent for other diseases, such as inflammatory and neurodegenerative diseases. Additionally, further studies are needed to evaluate its safety and toxicity in vivo, which will be important for its potential clinical development.
合成法
The synthesis of 1-(2,2-difluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole involves a series of chemical reactions. The starting material for the synthesis is 2,2-difluoroethylamine, which is reacted with 4-iodo-3-(isopropoxymethyl)-1H-pyrazole-5-carbaldehyde in the presence of a catalyst. The resulting intermediate is then subjected to further chemical reactions to yield the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of the final product.
特性
IUPAC Name |
1-(2,2-difluoroethyl)-4-iodo-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2IN2O/c1-6(2)15-5-8-7(12)3-14(13-8)4-9(10)11/h3,6,9H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIQZNOZIGJBOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1I)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide](/img/structure/B2604942.png)

![(E)-3-(4-chloro-2-fluoroanilino)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2604945.png)

![4-chloro-2-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B2604949.png)

![6-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2604951.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2604952.png)
![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine](/img/structure/B2604953.png)
![N-[1-(4-methylbenzenesulfonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B2604958.png)


![2-Methyl-5-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2604962.png)